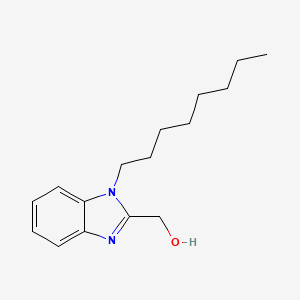

(1-Octylbenzimidazol-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Octylbenzimidazol-2-yl)methanol” is a compound that contains a benzimidazole moiety . Benzimidazoles are a well-known group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various tools such as Fourier transform infrared (FTIR), ultra violet light (UV–VIS), elemental analysis, proton (1H) and carbon (13C) nuclear magnetic resonance spectroscopy . A tool like MolView can be used to convert the molecule into a 3D model for better visualization .Chemical Reactions Analysis

Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

N-Methylation of Amines : Methanol serves as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies. It has been utilized effectively in the selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrating methanol's role in synthesizing pharmaceutical agents through late-stage functionalization from readily available chemicals. This process includes tandem reactions for converting selected nitroarenes to corresponding N-methylated amines and drug molecules like benzocaine and butamben, showcasing the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).

Polymer Electrolytes for Fuel Cells : Research into polybenzimidazole films doped with phosphoric acid aims at developing potential polymer electrolytes for hydrogen/air and direct methanol fuel cells. These studies highlight the material's low methanol vapor permeability, which significantly reduces methanol crossover effects observed in direct methanol polymer electrolyte membrane fuel cells (Wainright et al., 1995).

Fuel Cell Technology

- Direct Methanol Fuel Cells (DMFCs) : The exploration of acid-doped polybenzimidazoles as polymer electrolytes in DMFCs involves understanding their proton conductivity, water content, and methanol vapor permeability. This research underscores the importance of membrane selectivity in mitigating methanol crossover, a critical challenge in the efficiency of DMFCs (Wainright et al., 1995).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which (1-octylbenzimidazol-2-yl)methanol is a part of, have a wide range of targets due to their diverse pharmacological activities . For instance, some benzimidazole derivatives target tubulin proteins, disrupting microtubule assembly and cell division .

Mode of Action

Benzimidazole derivatives, in general, are known to bind to their targets and cause changes in their function . For example, some benzimidazole derivatives bind to tubulin proteins, disrupting microtubule assembly and causing malsegregation of chromosomes .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse pharmacological activities .

Action Environment

The action of benzimidazole derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other chemicals .

Zukünftige Richtungen

Benzimidazole derivatives have been studied for their potential in various applications. For instance, they have been explored for their role as corrosion inhibitors . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name |

(1-octylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-16(18)13-19/h7-8,10-11,19H,2-6,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNGUJCQSTLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2N=C1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Octylbenzimidazol-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)

![4-[[(Z)-3-(2H-chromen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2682610.png)

![6-(2,5-Dimethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![cyclopentyl{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazino}methanone](/img/structure/B2682617.png)

![Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2682624.png)

![2-Chloro-N-[(1R,3S)-3-(pyrrolidine-1-carbonyl)cyclopentyl]propanamide](/img/structure/B2682626.png)

![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzenecarbothioamide](/img/structure/B2682627.png)